REACTION_CXSMILES
|
[CH2:1]([O:5][C:6]1[C:9](=[O:10])[C:8](=[O:11])[C:7]=1OCCCC)[CH2:2][CH2:3][CH3:4].[OH-].[NH4+:18]>O1CCCC1.CO>[NH2:18][C:7]1[C:8](=[O:11])[C:9](=[O:10])[C:6]=1[O:5][CH2:1][CH2:2][CH2:3][CH3:4] |f:1.2|
|
Name
|
|
Quantity
|
0.027 mol
|
Type
|
reactant
|
Smiles
|
C(CCC)OC1=C(C(C1=O)=O)OCCCC
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
1.8 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
After stirring at 5° C. for 30 minutes and at ambient temperature for 90 minutes the mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
was concentrated under reduced pressure to a slurry
|
Type
|
ADDITION
|
Details
|
A small amount of Skellysolve B was added
|
Type
|
FILTRATION
|
Details
|
the product was collected by filtration after 16 hours
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
of standing at 0° C.
|
Reaction Time |
90 min |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(C1=O)=O)OCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.26 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |